6-Fluoro-1H-indazole-5-carbonitrile
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Overview
Description
6-Fluoro-1H-indazole-5-carbonitrile is a heterocyclic organic compound that features a fused benzene and pyrazole ring system. The presence of a fluorine atom at the 6th position and a cyano group at the 5th position of the indazole ring makes this compound unique. Indazole derivatives, including this compound, are of significant interest in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1H-indazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluorobenzonitrile with hydrazine hydrate under acidic conditions to form the indazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H-indazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
6-Fluoro-1H-indazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-Fluoro-1H-indazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a potent bioactive molecule. The cyano group also plays a crucial role in its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
1H-indazole-5-carbonitrile: Lacks the fluorine atom, resulting in different reactivity and biological activity.
6-Chloro-1H-indazole-5-carbonitrile: Contains a chlorine atom instead of fluorine, leading to variations in chemical properties and applications.
5-Fluoro-1H-indazole-6-carbonitrile: The positions of the fluorine and cyano groups are swapped, affecting its chemical behavior and biological interactions.
Uniqueness
6-Fluoro-1H-indazole-5-carbonitrile is unique due to the specific positioning of the fluorine and cyano groups, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and binding affinity, while the cyano group increases its reactivity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
6-fluoro-1H-indazole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-7-2-8-6(4-11-12-8)1-5(7)3-10/h1-2,4H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUYVSMGNDIOLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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